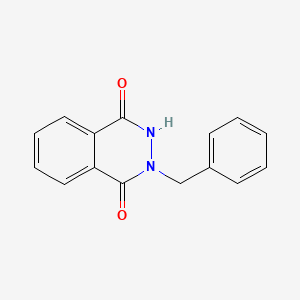

2-Benzyl-2,3-dihydrophthalazine-1,4-dione

説明

Structure

2D Structure

特性

IUPAC Name |

3-benzyl-2H-phthalazine-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-14-12-8-4-5-9-13(12)15(19)17(16-14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOOIIAURSVDRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 2 Benzyl 2,3 Dihydrophthalazine 1,4 Dione and Its Derivatives

Acylation Reactions at Nitrogen Centers

The presence of a secondary amide nitrogen (N-H) in the parent 2,3-dihydrophthalazine-1,4-dione, or the N-benzyl nitrogen in the title compound, provides a site for acylation. These reactions typically proceed by treating the phthalhydrazide (B32825) with an acylating agent, such as an acid chloride, in the presence of a base or under conditions that promote the formation of an N-acyl derivative.

For instance, the synthesis of 2-benzoyl-2,3-dihydrophthalazine-1,4-dione has been achieved through the reaction of phthalhydrazide with benzoyl chloride. researchgate.net This transformation underscores the nucleophilic character of the nitrogen atom, which attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a new N-C bond and the displacement of the chloride leaving group. Such acylation reactions are fundamental in modifying the electronic and steric properties of the phthalazine (B143731) dione (B5365651) core, thereby influencing its biological activity and further reactivity.

Alkylation Reactions and Regioselectivity Considerations (e.g., O-alkylation vs. N-alkylation)

Alkylation of N-substituted 2,3-dihydrophthalazine-1,4-diones presents a significant challenge regarding regioselectivity due to the presence of two potential nucleophilic sites: the nitrogen atom and the oxygen atom of the carbonyl group (in its enol form). The molecule exists in tautomeric equilibrium, and the outcome of an alkylation reaction—whether it occurs at the nitrogen (N-alkylation) or the oxygen (O-alkylation)—is governed by several factors, including the nature of the alkylating agent, the solvent, the base used, and the counter-ion. nih.gov

The principle of Hard and Soft Acids and Bases (HSAB) is often invoked to predict the regioselectivity. The nitrogen atom is considered a softer nucleophile, while the oxygen atom is a harder nucleophile. Consequently, soft electrophiles like alkyl iodides tend to favor N-alkylation, whereas hard electrophiles, such as dimethyl sulfate (B86663) or trialkyloxonium salts, preferentially lead to O-alkylation. nih.govchemijournal.com

The reaction conditions play a crucial role. For example, in related heterocyclic systems like 2-pyridones, alkylation of the alkali salt in a polar aprotic solvent like DMF predominantly yields the N-alkylated product. Conversely, using a silver salt in a non-polar solvent like benzene (B151609) can exclusively afford the O-alkylated product. However, in some systems, exclusive O-alkylation is observed even with various bases due to a combination of steric and electronic effects. A specific example of N-alkylation is the reaction with formaldehyde (B43269) in ethanol (B145695) to produce the N-hydroxymethyl derivative.

Table 1: Factors Influencing Regioselectivity in Alkylation Reactions

| Factor | Favors N-Alkylation | Favors O-Alkylation | Rationale |

| Alkylating Agent | Soft electrophiles (e.g., Alkyl Iodide) | Hard electrophiles (e.g., Dimethyl Sulfate, Alkyl Triflates, Trialkyloxonium salts) | Based on the Hard and Soft Acids and Bases (HSAB) principle. nih.govchemijournal.com |

| Solvent | Polar aprotic solvents (e.g., DMF) | Non-polar solvents (e.g., Benzene) | Solvent polarity can influence the dissociation of the salt and the solvation of the nucleophilic centers. |

| Counter-ion | Alkali metal salts (e.g., Na+, K+) | Silver salts (e.g., Ag+) | The silver ion coordinates with the hard oxygen atom, promoting attack by the electrophile at that site. |

| Base | Strong, non-coordinating bases | - | The choice of base can influence which tautomer is present in higher concentration. |

Reactions with Electrophilic Reagents (e.g., acid chlorides, aldehydes)

As a nucleophile, 2-benzyl-2,3-dihydrophthalazine-1,4-dione readily reacts with a variety of electrophilic reagents. As discussed under acylation (Section 3.1), acid chlorides are key electrophiles that react at the nitrogen center to yield N-acyl derivatives. researchgate.net

Aldehydes are another important class of electrophiles. The title compound can participate in condensation reactions with aldehydes. For instance, reaction with formaldehyde leads to the formation of 4-benzyl-2-hydroxymethyl-2H-phthalazin-1-one. Furthermore, aldehydes are crucial components in multicomponent reactions that lead to the formation of fused heterocyclic systems, as detailed in the following section. These reactions typically involve the initial formation of a Knoevenagel-type adduct or a similar intermediate, which then undergoes further transformation.

Cyclization and Annulation Reactions Leading to Fused Systems

The phthalazine dione scaffold is an excellent platform for constructing more complex, fused polycyclic systems through cyclization and annulation reactions. These transformations are of significant interest as they provide access to novel chemical entities with potential pharmacological activities.

A prominent transformation of 2,3-dihydrophthalazine-1,4-dione and its N-substituted derivatives is their participation in three-component reactions to form pyrazolo[1,2-b]phthalazine derivatives. These reactions typically involve the condensation of a phthalhydrazide (like this compound), an aldehyde, and an active methylene (B1212753) compound such as malononitrile (B47326) or ethyl cyanoacetate.

The reaction proceeds through a cascade of events, often catalyzed by an acid, base, or a nanocatalyst. The process generally starts with a Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the phthalhydrazide, and subsequent intramolecular cyclization and dehydration to yield the final fused pyrazolophthalazine system. The use of this compound in such reactions allows for the synthesis of a variety of 2-benzyl-substituted pyrazolophthalazine diones.

Table 2: Examples of Pyrazolophthalazine Synthesis

| Phthalhydrazide | Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product Type | Reference |

| Phthalhydrazide | Aromatic Aldehydes | Malononitrile | [bmim]OH, EtOH, 60 °C | 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones | |

| Phthalhydrazide | Substituted Aldehydes | Malononitrile | DIPEAc, Microwave or Conventional Heating | 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones | |

| 2,3-dihydrophthalazine-1,4-dione | Acetylacetone, Aldehydes | - | CuI@KSF nanocatalyst, Solvent-free | 2-benzyl-3-hydroxy-1H-pyrazolo[1,2-b]phthalazine diones |

The reaction of phthalhydrazides with activated acetylenes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) or diethyl acetylenedicarboxylate (DEAD), provides a route to functionalized phthalazine derivatives. In a reaction catalyzed by an N-heterocycle like isoquinoline (B145761), phthalhydrazide attacks the acetylenic compound to yield dialkyl fumarate (B1241708) derivatives.

The proposed mechanism involves the initial formation of a zwitterionic intermediate between the N-heterocycle catalyst and the acetylenic ester. This intermediate is then protonated by the phthalhydrazide. The resulting phthalhydrazide anion subsequently attacks the intermediate, leading to the final product, such as dialkyl 2-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)fumarate. This reaction highlights the nucleophilicity of the phthalhydrazide nitrogen in a Michael-type addition to an electron-deficient alkyne.

Oxidation Reactions and oxidative Ring Cleavage

The 2,3-dihydrophthalazine-1,4-dione ring system can undergo oxidation. Chemical oxidation with reagents like lead tetraacetate can generate the corresponding phthalazine-1,4-dione. Electrochemical studies on the parent compound, 2,3-dihydrophthalazine-1,4-dione (DHP), show that it can be oxidized to phthalazine-1,4-dione (PTD).

This oxidized species, a diazanaphthoquinone, is highly unstable due to the presence of both carbonyl and azo moieties. In aqueous and other protic solvents, the PTD intermediate rapidly participates in an oxidative ring cleavage (ORC) reaction. This process involves the nucleophilic attack of water on the electron-deficient ring, ultimately leading to the cleavage of the heterocyclic ring to form phthalic acid. The rate of this ring cleavage is dependent on the basicity and autoprotolysis constant of the solvent. In aprotic solvents like acetonitrile (B52724), the rate of this cleavage is significantly slower.

Electrochemical Oxidation Pathways

The electrochemical oxidation of 2,3-dihydrophthalazine-1,4-diones (DHPs) has been a subject of significant investigation, primarily focusing on the parent compound. These studies provide a foundational understanding of the likely electrochemical behavior of its 2-benzyl derivative. The electrochemical oxidation of 2,3-dihydrophthalazine-1,4-dione (the parent compound) is a quasi-reversible two-electron process that leads to the formation of the corresponding phthalazine-1,4-dione (PTD). rsc.org This transformation from a dihydrazide to a diazaquinone structure is a key step in its chemical reactivity.

The electrochemically generated PTD is, however, unstable and undergoes further chemical reactions. A prominent pathway for the decomposition of PTD, especially in aqueous and amphiprotic non-aqueous solvents, is an oxidative ring cleavage (ORC) reaction. This process results in the formation of phthalic acid. rsc.orgchemijournal.com The instability of the PTD intermediate is attributed to the presence of both carbonyl and azo groups, which makes the molecule susceptible to nucleophilic attack. rsc.org

For this compound, the presence of the benzyl (B1604629) group at the N-2 position is not expected to fundamentally alter this oxidation pathway. The initial two-electron oxidation would lead to the formation of the 2-benzyl-phthalazine-1,4-dione cation, which would then be susceptible to similar ring-opening reactions. The benzyl group, being electron-donating, might slightly influence the oxidation potential compared to the unsubstituted DHP.

A proposed mechanism for the electrochemical oxidation of 2,3-dihydrophthalazine-1,4-dione, which can be extrapolated to its 2-benzyl derivative, is as follows:

Initial Oxidation: this compound undergoes a two-electron oxidation at the anode to form the corresponding 2-benzyl-phthalazine-1,4-dione.

Nucleophilic Attack: In the presence of water or other nucleophiles, the highly electrophilic carbonyl carbons of the phthalazine-1,4-dione intermediate are attacked.

Ring Cleavage: This nucleophilic addition initiates a series of bond cleavages, leading to the opening of the heterocyclic ring.

Final Product Formation: The final product of this oxidative ring cleavage is typically phthalic acid and a corresponding benzyl-substituted nitrogen-containing fragment.

The electrochemical oxidation can also be influenced by the presence of other nucleophiles. For instance, in the presence of indole (B1671886) derivatives, the electrochemically generated phthalazine-1,4-dione can participate in a Michael-type addition reaction.

Role of Solvent Properties and Acidity in Oxidation Kinetics

The kinetics of the electrochemical oxidation of 2,3-dihydrophthalazine-1,4-diones are significantly influenced by the properties of the solvent and the acidity of the medium. The rate of the oxidative ring cleavage of the phthalazine-1,4-dione intermediate is particularly sensitive to these factors. chemijournal.com

Solvent Effects:

The stability of the electrochemically generated phthalazine-1,4-dione is highly dependent on the solvent's autoprotolysis constant (KSH) and basicity. chemijournal.com

Amphiprotic Solvents: In amphiprotic solvents like water, methanol (B129727), and ethanol, which have high autoprotolysis constants, the oxidative ring cleavage is fast. rsc.orgchemijournal.com These solvents can act as nucleophiles and facilitate the decomposition of the PTD intermediate.

Aprotic Solvents: In aprotic solvents such as acetonitrile and dimethyl sulfoxide (B87167) (DMSO), the rate of the oxidative ring cleavage is significantly slower. chemijournal.com In these solvents, the PTD intermediate is more stable and can be observed on the timescale of cyclic voltammetry. chemijournal.com

The following table summarizes the effect of different solvents on the stability of the phthalazine-1,4-dione intermediate, based on studies of the parent compound.

| Solvent | Solvent Type | Autoprotolysis Constant (KSH) | Stability of Phthalazine-1,4-dione |

| Water | Amphiprotic | High | Unstable |

| Methanol | Amphiprotic | High | Unstable |

| Ethanol | Amphiprotic | High | Unstable |

| Acetonitrile | Aprotic | Low | More Stable |

| Dimethyl Sulfoxide (DMSO) | Aprotic | Low | More Stable |

Acidity (pH) Effects:

Photochemical Transformations and Rearrangements

While specific photochemical studies on this compound are not extensively documented, the photochemical behavior of related N-substituted phthalimides and other heterocyclic systems provides insights into potential transformations. Phthalimides, which share a similar core structure, are known to undergo various photochemical reactions, including photoinduced electron transfer (PET) and photorearrangements.

For N-substituted phthalimides, irradiation can lead to the formation of excited states that can engage in intra- or intermolecular reactions. For instance, N-adamantylphthalimides bearing carboxylic functional groups undergo decarboxylation upon irradiation via a PET mechanism. The efficiency of these reactions is influenced by the nature of the substituents on the phthalimide (B116566) ring.

In the case of this compound, potential photochemical transformations could include:

N-N Bond Cleavage: The nitrogen-nitrogen bond in the hydrazide moiety could be susceptible to photochemical cleavage, leading to radical intermediates that could undergo further reactions.

Rearrangements: Photochemical excitation could induce rearrangements of the heterocyclic ring system.

Reactions involving the Benzyl Group: The benzylic protons are susceptible to abstraction, and the phenyl ring can participate in various photochemical processes.

It is important to note that these are hypothetical pathways based on the known photochemistry of related compounds. Detailed experimental studies would be required to elucidate the specific photochemical transformations and rearrangements of this compound.

Tautomeric Equilibria and their Impact on Reactivity

This compound can exist in tautomeric forms, which can significantly influence its chemical reactivity. The primary tautomeric equilibrium for this class of compounds is between the phthalazine-1,4-dione form and the N-aminophthalimide form. researchgate.net

While the parent 2,3-dihydrophthalazine-1,4-dione exists predominantly in the dione form, the equilibrium can be influenced by substitution and solvent conditions. For this compound, the presence of the benzyl group on one of the nitrogen atoms restricts the possible tautomeric forms compared to the unsubstituted parent compound.

The key tautomeric equilibrium to consider for the N-substituted analogue would be with its corresponding zwitterionic or enolic forms, although the dione form is generally the most stable. The tautomeric equilibrium can be represented as follows:

The position of this equilibrium has a profound impact on the reactivity of the molecule. The dione form behaves as a typical hydrazide and dicarbonyl compound, while the enolic tautomer would exhibit reactivity characteristic of an enol, such as nucleophilic character at the carbon-carbon double bond.

The interconversion between these tautomeric forms can be catalyzed by acids or bases. For example, studies on related N-aminophthalimides have shown that they can be converted to the more thermodynamically stable phthalazine-1,4-dione form under acidic conditions. researchgate.net

The different tautomers will exhibit distinct spectroscopic signatures, for example in their NMR and IR spectra, allowing for their identification and the study of the equilibrium. The reactivity of this compound in various chemical reactions will be a composite of the reactivities of the different tautomers present in equilibrium.

Spectroscopic and Structural Elucidation of 2 Benzyl 2,3 Dihydrophthalazine 1,4 Dione Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of organic molecules. For 2-Benzyl-2,3-dihydrophthalazine-1,4-dione, ¹H and ¹³C NMR spectra would provide definitive evidence of its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The benzylic protons (CH₂) typically appear as a singlet in the range of δ 4.8–5.3 ppm. nih.gov For instance, in related N-benzyl carbohydrazide (B1668358) structures, these benzylic CH₂ protons are observed as singlets around δ 4.91–5.34 ppm. nih.gov The protons of the phenyl ring of the benzyl (B1604629) group would show multiplets in the aromatic region, typically between δ 7.1 and 7.4 ppm. nih.govrsc.org The four protons on the benzene (B151609) ring of the phthalazine (B143731) moiety would also resonate in the aromatic region, likely at slightly different chemical shifts due to the influence of the adjacent carbonyl groups.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The benzylic carbon (CH₂) is anticipated to have a signal around δ 54.0–55.6 ppm. nih.gov The carbonyl carbons (C=O) of the phthalazinedione ring are characteristically deshielded and would appear far downfield, typically in the range of δ 160-175 ppm. beilstein-journals.org The aromatic carbons from both the benzyl group and the phthalazine ring would generate a series of signals in the δ 110–145 ppm region. nih.govrsc.org For example, in N-benzyl-1H-indole-2-carbohydrazide, the benzylic CH₂ carbon appears at δ 54.5 ppm, while the carbonyl carbon resonates at δ 162.6 ppm. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound based on Analogous Structures

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Benzylic CH₂ | ~4.8 - 5.3 (singlet) | ~54 - 56 |

| Phenyl H (benzyl) | ~7.1 - 7.4 (multiplet) | ~127 - 137 |

| Aromatic H (phthalazine) | ~7.5 - 8.0 (multiplet) | ~125 - 135 |

| Carbonyl C=O | Not Applicable | ~160 - 175 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

For this compound, the most prominent IR absorption bands would be from the carbonyl (C=O) groups of the dione (B5365651) structure. These typically appear as strong, sharp peaks in the region of 1650–1720 cm⁻¹. In related hydrazide structures, the C=O stretch is observed around 1670-1680 cm⁻¹. nih.gov The spectrum would also show characteristic absorptions for the C-H bonds of the aromatic rings (around 3000–3100 cm⁻¹) and the aliphatic C-H bonds of the benzyl CH₂ group (around 2850–2980 cm⁻¹). nih.gov The C-N bond vibrations would be found in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| C=O (Amide/Dione) | Stretch | 1650 - 1720 (Strong) |

| C-H (Aromatic) | Stretch | 3000 - 3100 (Medium) |

| C-H (Aliphatic CH₂) | Stretch | 2850 - 2980 (Medium) |

| C=C (Aromatic) | Stretch | 1450 - 1600 (Variable) |

| C-N | Stretch | 1000 - 1350 (Medium) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its ionization and fragmentation patterns. For this compound (C₁₅H₁₂N₂O₂), the molecular weight is 252.27 g/mol .

In an MS experiment, the molecule is expected to show a molecular ion peak [M]⁺ at m/z 252. A common fragmentation pattern for benzyl-substituted compounds is the cleavage of the benzylic bond. This would result in the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum. The remaining fragment, the phthalazinedione radical cation, would have an m/z of 161. Further fragmentation of the phthalazinedione ring could also occur.

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

π–π Stacking: The planar aromatic rings of the phthalazine core and the benzyl group are likely to engage in π–π stacking interactions, which are a significant stabilizing force in the crystal lattice of many aromatic compounds. rsc.org

C–H⋯O Hydrogen Bonds: Weak hydrogen bonds between the carbon-hydrogen bonds of the benzyl group or the aromatic rings and the oxygen atoms of the carbonyl groups are anticipated. nih.govnih.gov These interactions play a crucial role in directing the supramolecular assembly.

In similar heterocyclic structures, these interactions often lead to the formation of well-defined motifs like chains or layered sheets. nih.govresearchgate.net

Theoretical and Computational Chemistry Studies on 2 Benzyl 2,3 Dihydrophthalazine 1,4 Dione Systems

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. earthlinepublishers.com It is widely used to investigate various properties of phthalazine (B143731) systems.

The first step in most computational analyses is to determine the molecule's most stable three-dimensional structure, known as geometry optimization. For 2-Benzyl-2,3-dihydrophthalazine-1,4-dione, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), would be employed to locate the minimum energy conformation. scirp.org

The structure consists of a planar phthalazine-1,4-dione core, while the attached benzyl (B1604629) group possesses significant conformational freedom due to rotation around the N-CH₂ and CH₂-Ph bonds. Computational scans of these rotational angles would reveal the conformational landscape, identifying the global minimum (the most stable conformer) and other local minima. The planarity of the pyrazole (B372694) ring in similar structures can be influenced by intermolecular interactions in the solid state, which can differ from the optimized geometry of an isolated molecule in the gas phase. acs.org

Table 1: Representative Theoretical Bond Lengths and Angles for a DFT-Optimized Phthalazinedione Core Note: This table presents typical values for a phthalazinedione core based on DFT calculations of analogous structures. Actual values for the title compound would require specific calculation.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O | ~1.22 Å |

| N-N | ~1.39 Å | |

| C-N (amide) | ~1.38 Å | |

| C-C (aromatic) | ~1.40 Å | |

| Bond Angle | C-N-N | ~120° |

| N-C=O | ~125° | |

| C-C-C (aromatic) | ~120° |

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO interactions for reactivity prediction)

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acs.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the benzyl group and the benzene (B151609) ring of the phthalazine moiety. The LUMO is anticipated to be centered on the electron-withdrawing dicarbonyl portion of the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap generally implies high chemical reactivity and a greater ability for the molecule to be polarized. nih.gov This analysis helps in predicting sites for electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies Note: These values are representative examples from DFT calculations on similar aromatic dione (B5365651) systems and serve to illustrate the concept.

| Parameter | Energy (eV) | Description |

| EHOMO | ~ -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | ~ -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| ΔE (LUMO-HOMO) | ~ 4.7 eV | Energy gap; indicates chemical reactivity and kinetic stability. nih.gov |

Thermodynamic and Kinetic Predictions of Reactions

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. By calculating the energies of reactants, transition states, and products, one can predict the thermodynamic and kinetic feasibility of a reaction. mdpi.com

For a reaction involving this compound, computational methods can determine the change in enthalpy (ΔH) and Gibbs free energy (ΔG) to establish whether a reaction is exothermic/endothermic or spontaneous/non-spontaneous.

Furthermore, by locating the transition state structure and calculating its energy, the activation energy (Ea) can be determined. mdpi.com This value is crucial for predicting the reaction rate. Such studies can elucidate mechanisms like thermal decomposition, hydrolysis, or reactions with other chemical agents. nih.govacademie-sciences.fr

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide insight into static electronic structures, Molecular Dynamics (MD) simulations offer a view of the time-dependent behavior of molecules. acs.orgacs.org MD simulations track the movements of atoms over time by solving Newton's equations of motion, providing a "computational microscope" to observe molecular motion. acs.org

An MD simulation of this compound, typically in a simulated solvent box (e.g., water or chloroform), would reveal:

Conformational Dynamics: How the benzyl group rotates and flexes over time.

Solvation Structure: How solvent molecules arrange around the solute and interact with its different parts (e.g., hydrogen bonding to the carbonyl oxygens).

Intermolecular Interactions: The potential for the molecule to aggregate with other molecules through processes like π-stacking. acs.org

Analysis of MD trajectories provides quantitative data on structural stability (e.g., Root Mean Square Deviation, RMSD) and intermolecular organization. nih.gov

Mechanistic Insights from Computational Modeling

The combination of quantum mechanics (DFT) and classical mechanics (MD) provides a powerful approach to understanding complex reaction mechanisms. rsc.org For a given reaction of this compound, a proposed mechanism can be rigorously tested.

DFT calculations would be used to find the lowest-energy pathway for the reaction, identifying all intermediates and transition states. rsc.orgresearchgate.net MD simulations could then be used to explore how the dynamic environment, including solvent molecules or other reactants, influences this pathway, potentially revealing the role of specific interactions in stabilizing a transition state or guiding the reaction to a particular product. acs.org

Analysis of Tautomer Stability through Computational Methods

Tautomerism, the interconversion of structural isomers through proton migration, is a critical consideration for heterocyclic systems like phthalazine-diones. The parent structure is related to luminol (B1675438) (5-amino-2,3-dihydrophthalazine-1,4-dione), a compound famous for its tautomerism-dependent chemiluminescence. earthlinepublishers.comresearchgate.net

For this compound, several tautomeric forms are possible, primarily involving the migration of a proton from a nitrogen atom (in a hypothetical protonated state) or from the alpha-carbon of the benzyl group to a carbonyl oxygen, leading to enol forms. The predominant form is the 1,4-dione.

Computational methods, particularly DFT, can accurately predict the relative stabilities of these tautomers. scirp.org By calculating the Gibbs free energy of each tautomer in the gas phase and in various solvents (using a continuum solvation model like PCM), the equilibrium constant between them can be determined. scirp.org Studies on related systems show that the diketo form is generally the most stable, but the relative energies can shift depending on the solvent environment. earthlinepublishers.comresearchgate.net

Table 3: Hypothetical Relative Stabilities of Tautomers Note: This table illustrates how computational results for tautomer stability would be presented. The values are hypothetical and based on general principles of keto-enol tautomerism.

| Tautomer Form | Description | Calculated Relative Free Energy (ΔG) | Predicted Population at Equilibrium |

| 1,4-Dione | Standard keto form | 0.0 kcal/mol (Reference) | >99% |

| 1-Hydroxy-4-oxo | Enol form 1 | +10-15 kcal/mol | <0.1% |

| 1,4-Dihydroxy | Dienol form | +20-25 kcal/mol | <0.01% |

Advanced Applications in Synthetic Organic Chemistry and Chemical Materials

Role as Chemical Intermediates in Multistep Organic Syntheses

The 2,3-dihydrophthalazine-1,4-dione scaffold is a valuable structural motif in organic synthesis, serving as a versatile precursor for a variety of more complex heterocyclic compounds. The presence of the N-benzyl group in 2-Benzyl-2,3-dihydrophthalazine-1,4-dione provides a stable, yet potentially modifiable, substituent that influences the molecule's solubility and reactivity. This class of compounds is recognized as a key building block in the preparation of functionalized derivatives. pubcompare.ai

Research has demonstrated that the related 2-phenyl-2,3-dihydrophthalazine-1,4-dione (B1594733) can undergo chemoselective O-alkylation when treated with reagents like ethyl chloroacetate (B1199739) in the presence of a base. nih.gov This reaction selectively targets one of the carbonyl oxygens, converting it into an ether and providing a reactive handle for further elaboration. nih.gov This strategy has been employed to synthesize a series of alkanoates, which can then be converted into corresponding hydrazides, hydrazones, and even dipeptides through azide (B81097) coupling methods. nih.gov

Furthermore, the core phthalazinedione structure can be modified to introduce different functional groups. For instance, derivatives such as 4-benzyl-1-chlorophthalazine, prepared from the corresponding phthalazinone, can react with a range of nucleophiles. nih.gov This allows for the synthesis of various amino derivatives and the construction of more complex, fused heterocyclic systems. nih.gov The synthesis of 2-phenyl-2,3-dihydrophthalazine-1,4-dione itself, often achieved through the condensation of phenylhydrazine (B124118) with phthalic anhydride (B1165640) or phthalic acid, highlights the importance of this heterocyclic product in synthetic campaigns. researchgate.net These examples underscore the role of N-substituted 2,3-dihydrophthalazine-1,4-diones as pivotal intermediates, enabling the construction of diverse molecular architectures with potential applications in medicinal chemistry and materials science.

| Reaction Type | Role of Phthalazinedione Intermediate | Resulting Product Class | Reference |

| Chemoselective O-alkylation | Ambient Nucleophile | (4-oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)acetic acid ethyl ester | nih.gov |

| Hydrazinolysis | Precursor for Hydrazide | Parent Hydrazides | nih.gov |

| Nucleophilic Substitution | Electrophilic Substrate (as chloro-derivative) | Phthalazinylamino Derivatives | nih.gov |

| Condensation | Building Block | 2-Aryl-2,3-dihydrophthalazine-1,4-diones | researchgate.net |

Precursors for Chemiluminescent Materials and Optical Probes

The 2,3-dihydrophthalazine-1,4-dione ring system is the fundamental core of luminol (B1675438) (5-amino-2,3-dihydrophthalazine-1,4-dione), one of the most well-known chemiluminescent compounds. truman.edufscj.edusigmaaldrich.com Consequently, derivatives of this scaffold, including this compound, are key precursors in the development of new chemiluminescent materials and optical probes. The synthesis of luminol and its analogues often begins with precursors that are subsequently modified to introduce the amino group responsible for its characteristic light emission upon oxidation. fscj.edu

The derivatization of the core phthalhydrazide (B32825) structure is a common strategy to tune the properties of the resulting material. Scientists have synthesized new phthalhydrazide-based chemiluminescent probes to achieve different emission wavelengths. nih.gov For example, modifying the luminol backbone can shift the typical blue chemiluminescence to a green emission, which can be more sensitive for detection by certain instruments and the human eye. nih.gov A study demonstrated that a new dyad consisting of a 2,3-dihydrophthalazine-1,4-dione unit covalently linked to a BODIPY fluorophore could be synthesized. researchgate.net In this system, the chemiluminescent reaction of the phthalazinedione unit triggers a Chemiluminescence Resonance Energy Transfer (CRET) to the BODIPY component, which then acts as the light emitter. researchgate.net

The benzyl (B1604629) group in this compound makes it a direct precursor for N-benzyl substituted luminol analogues. Such modifications can influence the quantum yield and emission characteristics of the molecule. Research has shown that changing the substituents on the luminol structure can significantly impact the intensity of the light emission. truman.edu The synthesis of these advanced probes often involves multistep reactions where the phthalazinedione intermediate is constructed and then functionalized. nih.gov

| Precursor/Intermediate | Target Application/Material | Key Feature/Process | Reference |

| Luminol (core structure) | Chemiluminescent standard | Emits blue light upon oxidation | nih.gov |

| Derivatized Phthalhydrazides | Wavelength-shifted CL probes | Can be tuned for green emission | nih.gov |

| Phthalazinedione-BODIPY Dyad | CRET-based Optical Probe | Energy transfer from chemiluminescent donor to fluorescent acceptor | researchgate.net |

| Luminol Analogues | Enhanced Chemiluminescence | Substituent effects can increase quantum yield | truman.edunih.gov |

Exploration as Ligands in Coordination Chemistry

The 2,3-dihydrophthalazine-1,4-dione framework possesses heteroatoms with lone pairs of electrons, primarily the oxygen and nitrogen atoms of the dione (B5365651) moiety, which can serve as coordination sites for metal ions. This potential allows for the exploration of these compounds as ligands in coordination chemistry. The synthesis of metal complexes using ligands containing this scaffold has been reported, demonstrating their capacity to bind with various transition metals.

A study focused on the closely related compound, 2-benzoyl-2,3-dihydrophthalazine-1,4-dione, which was used as a novel ligand to synthesize complexes with cobalt(II), nickel(II), copper(II), and zinc(II) under microwave irradiation. researchgate.net The resulting ligand and its metal complexes were characterized to confirm their structure and properties. researchgate.net This work highlights the ability of the phthalazinedione core to participate in metal coordination. In such complexes, the ligand can coordinate in a bidentate fashion, binding to the metal center through the carbonyl oxygens or a combination of oxygen and nitrogen atoms.

The geometry and electronic properties of the resulting metal complex are dictated by the structure of the ligand and the nature of the metal ion. mdpi.com The development of new coordination compounds is a significant area of research, with applications ranging from catalysis to materials science and medicine. mdpi.comnih.gov While the direct use of this compound as a ligand is not extensively documented, the successful synthesis of complexes from its benzoyl analogue strongly suggests its potential for similar applications in forming stable coordination compounds with a range of metal ions.

| Ligand (Analogue) | Metal Ion | Reference |

| 2-Benzoyl-2,3-dihydrophthalazine-1,4-dione | Co(II) | researchgate.net |

| 2-Benzoyl-2,3-dihydrophthalazine-1,4-dione | Ni(II) | researchgate.net |

| 2-Benzoyl-2,3-dihydrophthalazine-1,4-dione | Cu(II) | researchgate.net |

| 2-Benzoyl-2,3-dihydrophthalazine-1,4-dione | Zn(II) | researchgate.net |

Integration into Polymeric Architectures

The incorporation of novel functional monomers into polymers is a powerful strategy for creating materials with tailored properties. The rigid, heterocyclic structure of this compound makes it an interesting candidate for integration into polymeric architectures, although this remains an area of exploration rather than established practice.

One potential route for integration is through ring-opening polymerization (ROP), a common method for polymerizing cyclic monomers. For example, research on other heterocyclic diones, such as (S)-3-Benzylmorpholine-2,5-dione, has shown that they can be successfully polymerized via ROP to synthesize well-defined poly(ester amide) homopolymers and block copolymers. nih.gov This process often utilizes an organocatalyst system to initiate the polymerization. nih.gov Similarly, benzyl β-malolactonate has been polymerized to create poly(benzyl β-malolactonate), a biodegradable polyester (B1180765) with potential biomedical applications. rsc.org

If a suitable catalytic system could initiate the ring-opening of the phthalazinedione ring, it could theoretically be incorporated into a polymer backbone. This would introduce the rigid, aromatic phthaloyl group and the N-benzyl functionality into the polymer chain, which could significantly influence the thermal stability, mechanical properties, and hydrophobicity of the resulting material. Alternatively, if the benzyl group were replaced with a polymerizable functional group (e.g., a vinyl or acrylate (B77674) group), the molecule could be used as a side-chain monomer in addition or radical polymerization. However, direct evidence for the polymerization of this compound is not prominent in the current scientific literature, indicating this is a prospective area for future materials research.

Q & A

Basic Question: What are the standard synthetic routes for 2-Benzyl-2,3-dihydrophthalazine-1,4-dione, and how can experimental design optimize its yield?

Answer:

The synthesis typically involves condensation reactions between phthalic anhydride derivatives and benzyl-substituted hydrazines. A factorial design approach (e.g., varying temperature, solvent polarity, and stoichiometry) can systematically optimize reaction conditions. For example, using a central composite design (CCD) to evaluate the impact of reflux temperature (80–120°C) and molar ratios (1:1 to 1:1.5) on yield can identify optimal parameters . Statistical validation via ANOVA ensures reproducibility .

Advanced Question: How can computational methods resolve contradictions in spectroscopic data for structural elucidation of this compound?

Answer:

Discrepancies in NMR or IR data (e.g., unexpected carbonyl stretching frequencies) can arise from conformational flexibility or solvent effects. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) simulate spectroscopic properties under varying conditions, enabling direct comparison with experimental data. For instance, DFT-predicted NMR shifts can validate assignments of the phthalazine-dione core .

Basic Question: What purification techniques are most effective for isolating this compound from byproducts?

Answer:

Column chromatography using silica gel with a gradient eluent (e.g., hexane:ethyl acetate 3:1 to 1:1) effectively separates polar byproducts. Recrystallization in ethanol/water mixtures (70:30 v/v) improves purity by exploiting solubility differences. Monitoring via TLC (Rf ~0.4 in ethyl acetate) ensures fraction consistency .

Advanced Question: How can reaction kinetics and mechanistic studies enhance the scalability of this compound’s synthesis?

Answer:

Pseudo-first-order kinetic studies under controlled pH and temperature conditions can identify rate-limiting steps (e.g., nucleophilic attack on the carbonyl group). Isotopic labeling (e.g., -hydrazine) and trapping intermediates (e.g., using in-situ IR) validate proposed mechanisms. Computational microkinetic modeling predicts optimal residence times for continuous-flow reactors .

Basic Question: What analytical techniques are critical for characterizing this compound’s purity and stability?

Answer:

- HPLC-UV (C18 column, acetonitrile/water mobile phase) quantifies purity (>98%).

- DSC/TGA assesses thermal stability (decomposition onset ~250°C).

- FT-IR confirms functional groups (e.g., C=O stretch at ~1680 cm) .

Advanced Question: How can cheminformatics address discrepancies in biological activity data across studies?

Answer:

Machine learning models trained on structure-activity relationships (SAR) can reconcile conflicting bioassay results. For example, molecular docking (AutoDock Vina) identifies binding poses in enzyme targets (e.g., cyclooxygenase-2), while molecular dynamics (GROMACS) evaluates binding stability under physiological conditions. Meta-analysis of IC datasets with outlier detection algorithms (e.g., Grubbs’ test) improves reliability .

Basic Question: What safety protocols are recommended for handling this compound in the lab?

Answer:

- Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.

- Store in sealed containers under inert atmosphere (N) to prevent oxidation.

- Refer to SDS guidelines for spill management (e.g., neutralization with 10% acetic acid) .

Advanced Question: How can environmental impact assessments guide waste disposal strategies for this compound?

Answer:

Biodegradability assays (e.g., OECD 301F) quantify microbial degradation rates. LC-MS/MS monitors aquatic toxicity in Daphnia magna models (EC >100 mg/L). Molecular dynamics simulations predict adsorption on soil organic matter, informing landfill vs. incineration protocols .

Basic Question: What are the key challenges in scaling up the synthesis of this compound from lab to pilot plant?

Answer:

- Heat dissipation : Exothermic condensation steps require jacketed reactors with cooling loops.

- Solvent recovery : Distillation trains (e.g., rotary evaporators with cold traps) minimize waste.

- Process control : PID controllers maintain pH (6.5–7.5) and temperature (±2°C) during critical phases .

Advanced Question: How can hybrid QSAR/pharmacophore models prioritize derivatives for anticancer screening?

Answer:

3D-QSAR (CoMFA/CoMSIA) maps steric/electronic fields to cytotoxicity data (e.g., NCI-60 panel). Pharmacophore filters (e.g., hydrogen-bond acceptors near the benzyl group) prioritize synthetically accessible analogs. Bayesian neural networks predict ADMET profiles to exclude hepatotoxic candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。